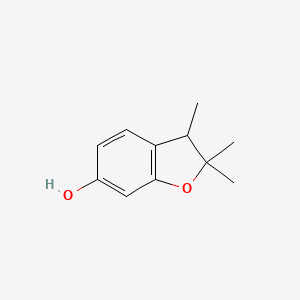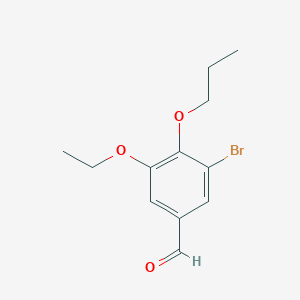![molecular formula C23H19NO5S B2474781 N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 879589-90-9](/img/structure/B2474781.png)
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H19NO5S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure Analysis
One of the core applications of compounds similar to N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide lies in the synthesis and detailed structural analysis. For instance, a study focused on the synthesis, crystal structure, and Hirshfeld surface analysis of a closely related compound, providing insights into its crystalline form and potential for further chemical modification (Prabhuswamy et al., 2016).
Antimicrobial Evaluation and Docking Studies
Compounds with a thiophene backbone have been evaluated for antimicrobial properties, with synthesis routes tailored to enhance bioactivity. A study synthesized a series of compounds, including modifications to the thiophene unit, and conducted antimicrobial evaluation along with molecular docking studies, suggesting their potential as antimicrobial agents (Talupur et al., 2021).
Optical Properties for Technological Applications
Thiophene derivatives have been synthesized to explore their optical properties, which can be crucial for applications such as invisible inks and organic electronics. A study on the synthesis and optical properties of 2-functionally substituted thiophene compounds demonstrated moderate to high fluorescence quantum yields, paving the way for their use in various optical applications (Bogza et al., 2018).
Photostabilization of Polymers
Another significant application area is the photostabilization of materials, where thiophene derivatives serve as additives to enhance the durability of polymers exposed to UV radiation. Research into new thiophene derivatives has shown their effectiveness in reducing the photodegradation of polyvinyl chloride, indicating a promising route for the development of more stable plastic materials (Balakit et al., 2015).
Exploring Bioreductive Properties
The exploration of bioreductive properties in thiophene carboxamides highlights their potential in designing compounds that are selectively activated under specific conditions, such as low oxygen environments, which could be beneficial for targeting hypoxic tumor cells in cancer therapy (Threadgill et al., 1991).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds, such as methoxyphenyl thiazole carboxamide derivatives, have been found to exhibit potent inhibitory activities against cyclooxygenase (cox) enzymes . This suggests that the compound might interact with its targets, leading to changes in their function and subsequent biological effects.
Biochemical Pathways
Compounds with similar structures have been found to impact various biological pathways due to their broad-spectrum biological activities . These activities could lead to downstream effects that contribute to the compound’s overall biological impact.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Safety and Hazards
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-13-6-4-7-15-20(25)19(14-9-10-16(27-2)17(12-14)28-3)23(29-21(13)15)24-22(26)18-8-5-11-30-18/h4-12H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNKRPVYPSXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2474705.png)

![Methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate](/img/structure/B2474707.png)

![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2474713.png)
![6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2474714.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2474718.png)



